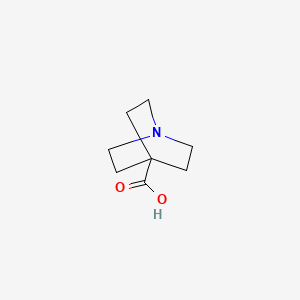

Quinuclidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLDHNFTITERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548666 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-88-3 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quinuclidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid, a derivative of the bicyclic amine quinuclidine, is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, cage-like structure provides a unique scaffold that can be functionalized to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in publicly available literature. However, based on its structure and data from related compounds, several key properties can be inferred and are summarized below. It is important to note that some of the presented data are predicted values and should be confirmed experimentally.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 155.19 g/mol | [1][2][3] |

| CAS Number | 55022-88-3 | [1][2][4] |

| Predicted pKa (acidic) | ~4-5 | Inferred from typical carboxylic acids |

| Predicted pKa (basic) | ~9-10 | Inferred from quinuclidine derivatives[5][6] |

| Melting Point | Not available | Data for (S)-Quinuclidine-2-carboxylic acid is 280 °C (dec.) |

| Boiling Point | Not available | Predicted for ethyl ester: 233.4 ± 40.0 °C[5] |

| Solubility | No quantitative data available. Expected to have some solubility in water and polar organic solvents. | General chemical principles |

| Purity (typical) | 98% | [3][7] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the quinuclidine cage. The protons on the carbons adjacent to the nitrogen atom would appear as multiplets in the downfield region, typically around 2.8-3.2 ppm. The remaining protons of the bicyclic system would likely appear as a complex set of multiplets in the upfield region, between 1.5 and 2.2 ppm. The carboxylic acid proton would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For the related ethyl ester, ¹H NMR (300 MHz, CDCl₃) data shows signals at δ 4.10 (t, J=5.23 Hz, 2H), 2.90-2.85 (m, 6H), 1.71-1.66 (m, 6H), 1.22 (t, J=4.0 Hz, 3H)[8].

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 175-185 ppm. The carbons of the quinuclidine cage would appear in the aliphatic region, with the carbons adjacent to the nitrogen atom resonating at a lower field (around 45-55 ppm) compared to the other carbons of the cage.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 155. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH), resulting in a fragment at m/z 110. Further fragmentation of the quinuclidine ring could also be observed. The fragmentation of carboxylic acids typically involves the cleavage of the bonds next to the C=O group[9][10].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine would be in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic cage structure would be present in the typical regions. The IR spectrum for the parent compound, quinuclidine, is available for reference[11].

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthesis could involve the protection of the carboxylic acid of 4-piperidinecarboxylic acid as an ester, followed by N-alkylation to introduce a two-carbon unit with a leaving group. Subsequent intramolecular cyclization would form the quinuclidine ring system, followed by deprotection of the carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl quinuclidine-4-carboxylate (Intermediate 3)

A reported procedure for the synthesis of the ethyl ester intermediate is as follows[8]:

Materials:

-

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

-

Lithium diisopropylamide (LDA) solution (2.0 M in heptane/THF/ethylbenzene)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Ether

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane

Procedure:

-

Dissolve ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -50 °C.

-

Slowly add LDA solution (1.5 equivalents) over 25 minutes, maintaining the temperature at -50 °C.

-

Allow the reaction mixture to gradually warm to room temperature over 16 hours.

-

Quench the reaction by adding saturated aqueous K₂CO₃ solution.

-

Extract the aqueous layer with ether (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified to yield ethyl quinuclidine-4-carboxylate.

This protocol describes the formation of the quinuclidine ring system. The final step to obtain this compound would involve the hydrolysis of the ethyl ester, for which a standard saponification procedure followed by acidification can be employed.

Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are scarce, the quinuclidine scaffold is a well-established pharmacophore in numerous biologically active compounds[12]. Derivatives of quinuclidine have shown a wide range of pharmacological activities, including acting as antagonists for muscarinic acetylcholine receptors[8].

The presence of both a basic nitrogen atom and an acidic carboxylic acid group in this compound makes it a zwitterionic compound at physiological pH. This dual functionality can be crucial for its interaction with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in receptor binding pockets[13].

The rigid bicyclic structure of the quinuclidine core restricts the conformational flexibility of the molecule, which can lead to higher receptor affinity and selectivity compared to more flexible analogues. This conformational rigidity is a key feature that medicinal chemists exploit in the design of potent and selective ligands.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives. High-throughput screening and target-based assays could reveal its potential in various therapeutic areas.

Caption: Relationship between structure, functionality, and potential biological activity.

Conclusion

This compound is a fascinating molecule with a unique structural and chemical profile. While there is a need for more comprehensive experimental data on its physicochemical and biological properties, the available information and the known pharmacology of related compounds suggest its potential as a valuable building block in drug discovery. This technical guide has summarized the current knowledge and provided a framework for future research into this promising compound. Further investigation into its synthesis, characterization, and biological evaluation will undoubtedly contribute to the development of new and effective therapeutic agents.

References

- 1. appretech.com [appretech.com]

- 2. This compound - CAS:55022-88-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 55022-88-3|this compound|BLD Pharm [bldpharm.com]

- 5. Cas 22766-68-3,1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | lookchem [lookchem.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound hydrochloride | 40117-63-3 [sigmaaldrich.com]

- 8. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. QUINUCLIDINE(100-76-5) IR Spectrum [m.chemicalbook.com]

- 12. Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Quinuclidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid, systematically known as 1-azabicyclo[2.2.2]octane-4-carboxylic acid, is a bicyclic organic compound featuring a rigid quinuclidine core with a carboxylic acid substituent at the 4-position.[1] The unique three-dimensional structure and the presence of both a basic nitrogen atom and an acidic carboxylic acid group make this molecule a versatile building block in medicinal chemistry and materials science.[1][2] Its rigid framework is a desirable feature in drug design for controlling the spatial orientation of pharmacophoric groups. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound, intended for researchers and professionals in drug development.

Molecular Structure and Bonding

The structure of this compound is characterized by the fusion of a quinuclidine cage and a carboxylic acid functional group. The quinuclidine moiety is a highly symmetrical and stable bicyclic amine.[3] This rigid structure is composed of three fused cyclohexane rings in a boat conformation, which is an unusual feature as cyclohexane rings typically adopt a more stable chair conformation.[3]

The carboxylic acid group attached to the bridgehead carbon introduces both acidic and hydrogen-bonding capabilities to the molecule. The presence of the nitrogen atom within the bicyclic system can also impart basic properties.[1]

Intermolecular Interactions

The primary intermolecular interaction in the solid state is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. Additionally, the nitrogen atom of the quinuclidine core can act as a hydrogen bond acceptor, potentially leading to the formation of complex hydrogen-bonding networks.[1]

Predicted Bond Parameters

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C (in cage) | ~1.54 | C-C-C (in cage) ~109.5 |

| C-N (in cage) | ~1.47 | C-N-C (in cage) ~109.5 |

| C-C (cage to COOH) | ~1.52 | C-C-C=O ~120 |

| C=O | ~1.23 | C-C-OH ~118 |

| C-OH | ~1.34 | O=C-OH ~122 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The following sections detail the expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the quinuclidine cage and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| -CH₂- (adjacent to N) | 2.8 - 3.2 | multiplet |

| -CH₂- (other) | 1.8 - 2.2 | multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 185 |

| C4 (bridgehead with COOH) | 40 - 50 |

| -CH₂- (adjacent to N) | 45 - 55 |

| -CH₂- (other) | 20 - 30 |

| C1 (bridgehead N-linked) | 55 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (carboxylic acid) | 2500 - 3300 (broad) |

| C-H (aliphatic) | 2850 - 3000 |

| C=O (carboxylic acid) | 1700 - 1725 |

| C-O (carboxylic acid) | 1210 - 1320 |

| C-N (amine) | 1020 - 1250 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ester, such as ethyl quinuclidine-4-carboxylate.

Materials:

-

Ethyl quinuclidine-4-carboxylate

-

Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

Aqueous solution of a strong acid (e.g., Hydrochloric Acid)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

-

Hydrolysis: Dissolve ethyl quinuclidine-4-carboxylate in an aqueous solution of a strong base. Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid until the pH is acidic. This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of the solution.

-

Extraction: If the product does not precipitate, extract the aqueous solution with a suitable organic solvent.

-

Drying and Evaporation: Dry the organic extracts over a drying agent, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Characterization Protocols

NMR Spectroscopy:

-

Prepare a solution of the purified this compound in a suitable deuterated solvent (e.g., D₂O with acid or base, or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration values.

IR Spectroscopy:

-

Prepare a sample of the solid this compound as a KBr pellet or a nujol mull.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mandatory Visualizations

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Key structural features and intermolecular bonding of this compound.

Pharmacological Context

Quinuclidine derivatives have a rich history in pharmacology, with many exhibiting a wide range of biological activities.[4][5] The rigid quinuclidine scaffold is a key structural component in various natural products and synthetic drugs, including anticholinergic, antihistamine, and antiparasitic agents.[4][6] For instance, certain quinuclidine-based compounds have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4] The incorporation of a carboxylic acid group in this compound provides a handle for further chemical modification and for potential interactions with biological targets through hydrogen bonding and ionic interactions. This makes it a valuable precursor for the synthesis of novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest due to its unique structural and chemical properties. While detailed experimental data on its solid-state structure is limited, a comprehensive understanding of its bonding, spectroscopic characteristics, and potential for chemical modification can be established through the analysis of related compounds and fundamental chemical principles. This technical guide provides a foundational understanding for researchers and professionals engaged in the design and development of new drugs and materials based on the quinuclidine scaffold.

References

- 1. CAS 55022-88-3: 1-azabicyclo[2.2.2]octane-4-carboxylic acid [cymitquimica.com]

- 2. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinuclidine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinuclidine derivatives as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinuclidine-4-carboxylic acid CAS number 55022-88-3 information

CAS Number: 55022-88-3

Synonyms: 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, 4-Carboxyquinuclidine

This technical guide provides a summary of the available information on Quinuclidine-4-carboxylic acid, a bicyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. While comprehensive experimental data is limited in publicly accessible literature, this document consolidates known properties, synthetic approaches, and potential areas of application.

Chemical and Physical Properties

This compound is a derivative of quinuclidine, a bicyclic amine. The presence of both a rigid cage-like structure and a carboxylic acid functional group suggests unique physicochemical properties relevant to drug design. Its hydrochloride salt is also commercially available under CAS number 40117-63-3.

Table 1: General and Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| This compound | ||

| CAS Number | 55022-88-3 | N/A |

| Molecular Formula | C₈H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 155.19 g/mol | [1][2][3] |

| Purity | Typically available at 97% or 98% | [1][2] |

| Storage | Sealed in a dry environment at 2-8°C or room temperature | [1][3][4] |

| This compound hydrochloride | ||

| CAS Number | 40117-63-3 | [5] |

| Molecular Formula | C₈H₁₄ClNO₂ | [5] |

| Molecular Weight | 191.66 g/mol | [6] |

| Physical Form | Solid | |

| Purity | ≥97% or 98% | [6] |

| Storage | Inert atmosphere, room temperature |

Synthesis and Reactivity

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, a common synthetic route involves the preparation of its ethyl ester, ethyl quinuclidine-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

Synthesis of Ethyl Quinuclidine-4-carboxylate

A described method for the synthesis of ethyl quinuclidine-4-carboxylate involves an intramolecular cyclization reaction.[7]

Experimental Protocol:

-

Starting Material: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -50°C.

-

Base Addition: A strong base, such as lithium diisopropylamide (LDA), is slowly added to the cooled solution.

-

Reaction: The reaction mixture is allowed to gradually warm to room temperature over several hours (e.g., 16 hours).

-

Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of potassium carbonate (K₂CO₃) and extracted with diethyl ether.

-

Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the product, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.[7]

The subsequent hydrolysis of the ethyl ester to this compound would typically be achieved under acidic or basic conditions, though specific protocols for this substrate were not found.

A patent also mentions the reduction of this compound hydrochloride using a borane methylsulfide complex to yield the corresponding alcohol, (1-azabicyclo[2.2.2]oct-4-yl)methanol, indicating the carboxylic acid is a viable starting material for further chemical transformations.[8]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, ¹H-NMR data for its ethyl ester has been reported.[7]

¹H-NMR of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (300 MHz, CDCl₃): δ 4.10 (t, J=5.23 Hz, 2H), 2.90-2.85 (m, 6H), 1.71-1.66 (m, 6H), 1.22 (t, J=4.0 Hz, 3H).[7]

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented. Much of the available research focuses on the structurally distinct "quinoline-4-carboxylic acids," which have shown a range of biological activities, including antimicrobial and anticancer properties.[9][10][11][12][13] It is crucial to distinguish between the saturated bicyclic quinuclidine scaffold and the aromatic quinoline system.

A US patent discloses 4-substituted quinuclidine derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype.[8] While this patent does not provide specific biological data for this compound itself, it suggests that the quinuclidine-4-yl scaffold is of interest for developing agents targeting the central and autonomic nervous systems.[8] This indicates a potential, though yet unexplored, therapeutic application for derivatives of this compound.

Visualizations

Due to the lack of specific information on signaling pathways or complex experimental workflows directly involving this compound, the generation of detailed diagrams as requested is not feasible at this time. However, a simplified workflow for the potential synthesis of the target compound can be visualized.

Caption: Potential synthetic route to this compound.

Conclusion

This compound (CAS 55022-88-3) is a chemical entity with a well-defined structure. While detailed physicochemical and biological data are scarce in the public domain, its synthesis is achievable through the cyclization and subsequent hydrolysis of a piperidine precursor. The broader interest in 4-substituted quinuclidine derivatives as modulators of nicotinic acetylcholine receptors suggests that this compound and its derivatives may hold potential for further investigation in the field of neuroscience and drug discovery. Further research is required to fully characterize its properties and explore its therapeutic applications.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. appretech.com [appretech.com]

- 3. This compound - CAS:55022-88-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 55022-88-3|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Azabicyclo(2.2.2)octane-4-carboxylic acid hydrochloride | C8H14ClNO2 | CID 66737825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]

- 8. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Quinuclidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, is a privileged structure in medicinal chemistry, conferring unique three-dimensional properties and basicity to molecules.[1][2][3] Its rigid framework allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets.[1] This has resulted in the development of a wide range of quinuclidine derivatives with diverse and potent biological activities. This technical guide provides an in-depth overview of the significant biological activities of quinuclidine derivatives, focusing on their antimicrobial, anticholinergic, and neuromodulatory effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development in this promising area.

Antimicrobial Activity

Quinuclidine derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4] Their mechanisms of action are varied, with some of the most notable being the inhibition of the essential bacterial cell division protein FtsZ.[5]

Mechanism of Action: FtsZ Inhibition

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division.[5] It polymerizes to form the Z-ring at the mid-cell, which is essential for cytokinesis. Certain pyrimidine-linked quinuclidine derivatives have been identified as inhibitors of FtsZ, preventing its protofilament formation and thereby disrupting Z-ring assembly and bacterial division.[5] This targeted action makes them attractive candidates for the development of novel antibiotics.

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of quinuclidine derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Methicillin-resistant Staphylococcus aureus | 24 | [5] |

| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Vancomycin-resistant Enterococcus faecium | 24 | [5] |

| Quaternary N-benzyl quinuclidine oximes | Compound 5 (meta-chloro) | Gram-negative bacteria | 0.25 - 1.00 | [4] |

| Quaternary N-benzyl quinuclidine oximes | Compound 10 (para-bromo) | Pseudomonas aeruginosa | 0.25 | [4] |

| Quaternary N-benzyl quinuclidine oximes | Compound 10 (para-bromo) | Klebsiella pneumoniae | 0.50 | [4] |

| 3-aminoquinuclidine QACs | QNH₂-C₁₄ | Staphylococcus aureus | - | [6] |

| 3-aminoquinuclidine QACs | QNH₂-C₁₆ | Staphylococcus aureus | - | [6] |

Note: A lower MIC value indicates greater antimicrobial potency. The activity of quaternary N-benzyl derivatives of quinuclidine oximes is influenced by the nature and position of substituents on the benzyl ring, with halogenated derivatives showing strong activity.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a quinuclidine derivative against a bacterial strain.

Materials:

-

Test quinuclidine derivative

-

Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Test Compound: Prepare a stock solution of the quinuclidine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).

-

Sterility Control: A well containing 200 µL of uninoculated MHB.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the quinuclidine derivative at which there is no visible turbidity (bacterial growth).

Signaling Pathway: Bacterial Cell Division via FtsZ

The following diagram illustrates the central role of FtsZ in bacterial cell division and the point of inhibition by certain quinuclidine derivatives.

Anticholinergic and Neuromodulatory Activity

Quinuclidine derivatives are well-known for their interactions with the cholinergic system, acting as modulators of both muscarinic and nicotinic acetylcholine receptors.[7][8][9] These receptors are crucial for a wide range of physiological functions, including cognition, muscle contraction, and autonomic nervous system regulation.[7]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[7] Inhibition of these enzymes increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Several N-alkyl quaternary quinuclidine derivatives have been shown to inhibit both AChE and BChE.[7]

Quantitative Data: Cholinesterase Inhibition

| Compound | Target Enzyme | Ki (µM) | Reference |

| 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (7) | AChE | - | [7] |

| 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (7) | BChE | - | [7] |

| 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (14) | AChE | - | [7] |

| 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (14) | BChE | - | [7] |

| N-alkyl quaternary quinuclidines (general) | AChE & BChE | 0.26 - 156.2 | [7][10] |

Note: Ki represents the inhibition constant, with lower values indicating stronger inhibition. The bisquaternary derivatives showed the highest potency.[7]

Muscarinic Receptor Modulation

Quinuclidine-based compounds have been developed as both agonists and antagonists of muscarinic acetylcholine receptors (mAChRs).[8][9][11] For instance, some derivatives are M2-selective antagonists, while others are long-acting muscarinic antagonists (LAMAs) targeting the M3 receptor, which is relevant for treating chronic obstructive pulmonary disease (COPD).[8][9]

Nicotinic Receptor Modulation

The quinuclidine scaffold has also been utilized to design selective agonists for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[12] Furthermore, a novel positive allosteric modulator (PAM) of the α7 nAChR, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has shown neuroprotective potential in models of Alzheimer's disease by enhancing cell viability against β-amyloid toxicity and inhibiting β-amyloid aggregation.[13][14]

Quantitative Data: Nicotinic Receptor Modulation

| Compound | Target Receptor | Activity | EC₅₀ (µM) | Reference |

| 3-Arylidene-N-methyl quinuclidine | α7 nAChR | Agonist | 1.5 | [12] |

| N-methyl quinuclidine | α7 nAChR | Agonist | 40 | [12] |

| EQ-04 | α7 nAChR | PAM | - | [13][14] |

Note: EC₅₀ is the concentration of a drug that gives a half-maximal response.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of a quinuclidine derivative.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test quinuclidine derivative

-

96-well microplate

-

Microplate reader (412 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test quinuclidine derivative in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution (or buffer for control)

-

AChE solution

-

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The following diagram illustrates the basic mechanism of cholinergic neurotransmission and the points of action for cholinesterase inhibitors.

This diagram shows a simplified signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are often targets for quinuclidine derivatives.

This diagram illustrates the ionotropic nature of nicotinic receptors and a potential downstream signaling pathway relevant to neuroprotection.

Other Biological Activities

Squalene Synthase Inhibition

Certain quinuclidine derivatives incorporating phenothiazine moieties have been identified as potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis.[15] For example, (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride (compound 19) exhibited an IC₅₀ value of 0.12 µM against hamster liver microsomal enzyme and demonstrated a reduction in plasma total cholesterol and triglyceride levels in hamsters.[15]

Quantitative Data: Squalene Synthase Inhibition

| Compound | Target | IC₅₀ (µM) | In vivo Effect | Reference |

| (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride (19) | Hamster liver squalene synthase | 0.12 | Reduced plasma cholesterol and triglycerides | [15] |

Conclusion

The quinuclidine core represents a versatile and valuable scaffold in the design of biologically active compounds. The derivatives discussed in this guide demonstrate a broad spectrum of activities, from combating antibiotic-resistant bacteria to modulating key receptors in the central nervous system. The provided quantitative data, experimental protocols, and pathway diagrams serve as a foundational resource for researchers and drug development professionals. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective therapeutic agents based on the remarkable quinuclidine framework.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. benchchem.com [benchchem.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Neural Systems Governed by Nicotinic Acetylcholine Receptors: Emerging Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. protocols.io [protocols.io]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Potential Mechanism of Action of Quinuclidine-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action of Quinuclidine-4-carboxylic acid has not been extensively elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of the broader class of quinuclidine derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction to this compound

This compound is a bicyclic organic compound featuring a quinuclidine core functionalized with a carboxylic acid group at the 4-position. The quinuclidine scaffold, a rigid and sterically defined structure, is a key pharmacophore found in a variety of biologically active molecules, both natural and synthetic.[1] Its unique three-dimensional structure allows for specific interactions with biological targets, making it a valuable building block in medicinal chemistry. This compound, in particular, has been utilized as a key intermediate in the synthesis of more complex molecules for potential therapeutic applications, including those targeting central nervous system (CNS) disorders.[2]

Hypothesized Mechanisms of Action Based on the Quinuclidine Scaffold

While direct experimental evidence for the mechanism of action of this compound is lacking, the extensive research on its structural analogs provides a strong basis for hypothesizing its potential biological activities.

Neuromodulatory Activity: Targeting Cholinergic Receptors

The quinuclidine nucleus is a well-established scaffold for ligands of muscarinic acetylcholine receptors (mAChRs).[3] These receptors are pivotal in regulating a wide array of physiological functions in the central and peripheral nervous systems.

Potential Signaling Pathway: Muscarinic Acetylcholine Receptor Agonism/Antagonism

Caption: Hypothetical signaling pathway of this compound as a muscarinic receptor agonist.

Antimicrobial Activity: Inhibition of Bacterial Cell Division

Certain quinuclidine derivatives have demonstrated potent antimicrobial properties by targeting the bacterial cell division protein FtsZ.[4] This protein is essential for the formation of the Z-ring, a critical step in bacterial cytokinesis.

Potential Mechanism: FtsZ Inhibition

Caption: Potential inhibitory action of this compound on bacterial cell division.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of neurotransmitter receptors, particularly muscarinic acetylcholine receptors.

Methodology:

-

Membrane Preparation: Isolation of cell membranes expressing the target receptor from cell lines or animal tissues.

-

Radioligand Binding: Incubation of the membrane preparation with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of this compound.

-

Separation and Detection: Separation of bound and free radioligand followed by quantification of radioactivity.

-

Data Analysis: Calculation of the inhibition constant (Ki) to determine the binding affinity of the test compound.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of this compound on specific enzymes, such as acetylcholinesterase (AChE).

Methodology (Ellman's Assay for AChE Inhibition):

-

Reaction Mixture Preparation: A buffered solution containing acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is prepared.

-

Enzyme and Inhibitor Incubation: The enzyme (AChE) is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Spectrophotometric Measurement: The rate of formation of the yellow-colored product (5-thio-2-nitrobenzoate) is measured spectrophotometrically at 412 nm.

-

Data Analysis: The IC50 value (concentration of inhibitor required to inhibit 50% of enzyme activity) is calculated.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology (Broth Microdilution):

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Screening

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data would be presented for related quinuclidine derivatives.

Table 1: Illustrative Binding Affinities (Ki) of Quinuclidine Derivatives for Muscarinic Receptors

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) |

| Derivative A | 15.2 | 89.5 | 22.7 | 45.1 |

| Derivative B | 5.8 | 150.3 | 8.1 | 20.4 |

| Derivative C | 120.6 | 35.2 | 150.9 | 98.7 |

Table 2: Illustrative Acetylcholinesterase (AChE) Inhibition Data for Quinuclidine Derivatives

| Compound | AChE IC50 (µM) |

| Derivative X | 0.85 |

| Derivative Y | 1.23 |

| Derivative Z | 0.42 |

Table 3: Illustrative Minimum Inhibitory Concentrations (MIC) of Quinuclidine Derivatives against Various Bacteria

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| Derivative I | 4 | 16 | 32 |

| Derivative II | 8 | 32 | >64 |

| Derivative III | 2 | 8 | 16 |

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, largely due to the proven therapeutic potential of the quinuclidine scaffold. While its specific mechanism of action remains to be determined, the existing body of research on related compounds suggests promising avenues for investigation, particularly in the areas of neuromodulation and antimicrobial activity. The experimental protocols outlined in this guide provide a clear roadmap for future studies aimed at elucidating the precise biological targets and signaling pathways of this compound. Such research is crucial for unlocking its full therapeutic potential and advancing the development of novel drugs based on this versatile chemical entity.

References

- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Pharmacological Properties of Quinuclidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of quinuclidine carboxylic acids, a class of compounds with significant potential in drug discovery. The rigid bicyclic structure of the quinuclidine core serves as a valuable scaffold for the development of ligands targeting various receptors, particularly muscarinic and nicotinic acetylcholine receptors. This document details their synthesis, structure-activity relationships, and the experimental protocols used to evaluate their pharmacological effects.

Introduction

Quinuclidine, a bicyclic amine, is a privileged scaffold in medicinal chemistry due to its rigid structure, which reduces the conformational flexibility of molecules and can lead to higher receptor affinity and selectivity. The incorporation of a carboxylic acid moiety, typically at the 3-position, provides a versatile handle for chemical modification, allowing for the synthesis of a wide array of esters and amides with diverse pharmacological profiles. These derivatives have been extensively investigated for their interactions with cholinergic receptors, with some exhibiting potent agonist or antagonist activity. This guide will delve into the key pharmacological properties of quinuclidine carboxylic acids, with a focus on their interactions with muscarinic and nicotinic acetylcholine receptors, as well as their potential modulation of GABA receptors.

Chemical Synthesis

The synthesis of quinuclidine carboxylic acid derivatives is a critical aspect of exploring their structure-activity relationships. The core scaffold, quinuclidine-3-carboxylic acid, can be prepared through various synthetic routes, often starting from commercially available precursors like 3-quinuclidinone.

Synthesis of (R)- and (S)-3-Quinuclidinol

A key intermediate in the synthesis of many quinuclidine-based pharmaceuticals is 3-quinuclidinol. Both chemical and enzymatic methods have been developed for its stereoselective synthesis.

Chemical Synthesis: Asymmetric Hydrogenation [1]

This method involves the asymmetric hydrogenation of 3-quinuclidinone using a chiral ruthenium catalyst.

-

Materials: 3-quinuclidinone, Isopropanol, Potassium tert-butoxide, Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-Binap]-[(S)-Bn-bimaH]), Hydrogen gas (high pressure), Autoclave, Gas chromatograph (GC).

-

Procedure:

-

In a glove box, add 1g of 3-quinuclidinone and 3mL of isopropanol to a 10mL reaction flask.

-

Add a solution of the chiral ruthenium catalyst in isopropanol.

-

Add a solution of potassium tert-butoxide in isopropanol.

-

Transfer the reaction mixture to an autoclave.

-

Pressurize the autoclave with hydrogen gas.

-

Heat the reaction mixture and monitor the progress by GC.

-

Upon completion, cool the autoclave, release the pressure, and work up the reaction mixture to isolate the desired enantiomer of 3-quinuclidinol.

-

Enzymatic Synthesis: Whole-Cell Biocatalysis [2]

This method utilizes microorganisms that express 3-quinuclidinone reductases to achieve high enantioselectivity.

-

Materials: 3-quinuclidinone hydrochloride, Glucose, Resting cells of a suitable microorganism (e.g., Nocardia sp. or Rhodococcus erythropolis), Phosphate buffer (pH 8.0).

-

Procedure:

-

Prepare a suspension of resting cells in phosphate buffer.

-

Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-37 °C) for a specified time (e.g., 30-48 hours).

-

Monitor the reaction progress.

-

After the reaction, centrifuge the mixture to remove the cells.

-

Alkalize the supernatant (e.g., with K₂CO₃ to pH 12).

-

Evaporate the solvent and extract the product with an organic solvent (e.g., CH₂Cl₂).

-

Purify the product to obtain the desired enantiomer of 3-quinuclidinol.

-

Synthesis of Quinuclidin-3-yl Carboxylates

Ester derivatives are typically synthesized by reacting the corresponding 3-quinuclidinol enantiomer with a carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) in the presence of a suitable coupling agent and base.

A general procedure for the synthesis of quinuclidin-3-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is as follows[3]:

-

A solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride in a suitable solvent is added to a solution of (R)- or (S)-3-quinuclidinol and a base (e.g., triethylamine) in the same solvent.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The product is then isolated and purified using standard techniques such as chromatography.

Pharmacological Properties

The pharmacological activity of quinuclidine carboxylic acid derivatives is highly dependent on the nature of the ester or amide substituent and the stereochemistry at the 3-position of the quinuclidine ring.

Muscarinic Receptor Activity

Quinuclidine carboxylic acid derivatives have shown significant activity at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in numerous physiological functions.

Binding Affinities of Quinuclidin-3-yl 1-Aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives at Rat Muscarinic Receptor Subtypes [3]

The following table summarizes the binding affinities (Ki values) of a series of quinuclidin-3-yl carboxylate derivatives for rat M1, M2, and M3 muscarinic receptor subtypes, as determined by radioligand binding assays.

| Compound | Stereochemistry | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M2/M3 Selectivity |

| 9a | (1R, 3'R) | 1.3 | 18 | 0.48 | 38 |

| 9b | (1S, 3'R) | 4.7 | 43 | 5.8 | 7.4 |

| 9c | (1R, 3'S) | 15 | 170 | 33 | 5.2 |

| 9d | (1S, 3'S) | 42 | 470 | 120 | 3.9 |

| 11a | (1R, 3'R) | 0.96 | 12 | 0.22 | 55 |

| 11b | (1S, 3'R) | 2.1 | 18 | 1.1 | 16 |

Data presented as the mean of three independent experiments.

These data indicate that the stereochemistry at both the 1-position of the tetrahydroisoquinoline ring and the 3-position of the quinuclidine ring significantly influences the binding affinity and selectivity for muscarinic receptor subtypes. Notably, the (3'R)-quinuclidinyl isomers generally exhibit higher affinity for the M3 receptor compared to the (3'S) isomers.[3]

Nicotinic Receptor Activity

Derivatives of quinuclidine have also been explored as ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.

A study on quinuclidine benzamides identified them as agonists of the α7 nAChR.[4] While this study did not focus on carboxylic acid derivatives, it highlights the potential of the quinuclidine scaffold in targeting nAChRs. Further investigation into quinuclidine carboxylic acid amides is warranted to explore their activity at various nAChR subtypes.

GABA Receptor Modulation

The structural features of quinuclidine carboxylic acids bear some resemblance to GABA analogues, suggesting potential interactions with GABA receptors. One study investigated heterocyclic GABA analogues and found that a benzylthioether derivative of a related cyclic amino acid acted as a GABA-A receptor antagonist with an IC50 of 42 µM.[5] This indicates that modifications of the core structure can lead to modulatory activity at GABA receptors.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from studies characterizing muscarinic receptor antagonists.[3]

-

Membrane Preparation:

-

Homogenize rat tissues (e.g., cerebral cortex for M1, heart for M2, submaxillary gland for M3) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with a specific radioligand (e.g., [³H]pirenzepine for M1, [³H]AF-DX 384 for M2, and [³H]4-DAMP for M3) and various concentrations of the test compound in a final volume of 200 µL.

-

Incubate at 25 °C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) for Nicotinic Receptors

This protocol is a general method for expressing and recording from nAChRs in Xenopus oocytes.[6][7]

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply the test compound by perfusing it into the recording chamber.

-

Record the resulting current responses.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at various concentrations of the test compound.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal activation) and Hill coefficient.

-

GABA-A Receptor Chloride Flux Assay

This protocol describes a method to measure GABA-A receptor-mediated chloride flux using a fluorescent indicator.[8][9]

-

Cell Preparation:

-

Culture cells expressing the desired GABA-A receptor subunits.

-

Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE).

-

-

Chloride Flux Assay:

-

Establish a chloride gradient across the cell membrane.

-

Measure the baseline fluorescence of the cells.

-

Apply the test compound followed by GABA to activate the GABA-A receptors.

-

Monitor the change in fluorescence over time, which corresponds to the influx or efflux of chloride ions.

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence to determine the chloride flux.

-

Construct concentration-response curves to determine the EC50 or IC50 of the test compounds.

-

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling

Caption: Gq-coupled muscarinic receptor signaling pathway.

Radioligand Binding Assay Workflow

Caption: General workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp Workflow

Caption: Workflow for two-electrode voltage clamp experiments.

Conclusion

Quinuclidine carboxylic acids represent a versatile and promising class of compounds for the development of novel therapeutics. Their rigid scaffold allows for precise structural modifications, leading to potent and selective ligands for various receptor targets. This guide has provided an in-depth overview of their synthesis, pharmacological properties, and the experimental methodologies used for their characterization. The presented data and protocols serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology. Further exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. GABA Type A receptors expressed in triple negative breast cancer cells mediate chloride ion flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gamma-Aminobutyric acid (GABA) mediated transmembrane chloride flux with membrane vesicles from rat brain measured by quench flow technique: kinetic homogeneity of ion flux and receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Quinuclidine-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid, a bicyclic saturated heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. Its rigid, cage-like structure provides a unique three-dimensional framework that allows for precise spatial orientation of functional groups, making it an attractive building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, and pharmacological applications of this compound and its derivatives, with a particular focus on their potential as enzyme inhibitors.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its identification, characterization, and application in drug discovery. The following tables summarize key quantitative data for the parent compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride | Reference(s) |

| CAS Number | 55022-88-3 | 40117-63-3 | [1][2] |

| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₃NO₂ · HCl | [1][2] |

| Molecular Weight | 155.19 g/mol | 191.65 g/mol | [1][2] |

| Purity | ≥98% | Not Specified | [1] |

| Storage | Sealed in dry, 2-8°C | Room Temperature, Inert Atmosphere | [1] |

Table 2: Spectral Data for this compound and Related Compounds

| Spectral Data | This compound | Quinuclidine (Parent Compound) | Quinoline-4-carboxylic acid (Related Heterocycle) | Reference(s) |

| ¹H NMR (ppm) | Data not explicitly found for the free acid. Expected signals for the quinuclidine core protons and a broad signal for the carboxylic acid proton. | δ 2.85 (m, 6H), 1.73 (m, 6H), 1.53 (m, 1H) in CDCl₃ | δ 7.6-8.9 (m, aromatic protons), 13.5 (br s, 1H, COOH) in DMSO-d₆ | [3][4] |

| ¹³C NMR (ppm) | Data not explicitly found. Expected signals for the aliphatic carbons of the quinuclidine ring and a downfield signal for the carboxyl carbon. | Data available in spectral databases. | Data available in spectral databases. | [3] |

| Mass Spectrum (m/z) | Data not explicitly found. Expected molecular ion peak [M]⁺ at 155.10. | Molecular Ion [M]⁺ at 111.10 | Molecular Ion [M]⁺ at 173.05 | [5][6] |

| FTIR (cm⁻¹) | Expected broad O-H stretch (~2500-3300), C=O stretch (~1700-1730), C-N stretch, and aliphatic C-H stretches. | C-H and C-N stretching and bending vibrations. | Broad O-H stretch, C=O stretch (~1700), aromatic C=C and C-H stretches. | [7][8] |

Synthesis of this compound

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. Several synthetic routes have been reported, with the following protocol for its hydrochloride salt providing a detailed example.

Experimental Protocol: Synthesis of Quinuclidine Hydrochloride from 4-Piperidine Carboxylic Acid[9]

This multi-step synthesis starts from the readily available 4-piperidine carboxylic acid and proceeds through esterification, N-alkylation, Dieckmann condensation, and finally decarboxylation and reduction to yield the quinuclidine core.

Step 1: Esterification of 4-Piperidine Carboxylic Acid

-

To a 10 L three-necked flask, add 400 g of 4-piperidine carboxylic acid (I) and 4 L of dehydrated ethanol.

-

Add 2 mL of N,N-dimethylformamide.

-

While maintaining the temperature below 30°C, slowly add 46.1 g of thionyl chloride dropwise.

-

After the addition is complete, remove the ice bath and reflux the mixture for 6 hours until the reaction solution becomes clear.

-

Remove the ethanol by distillation under reduced pressure.

Step 2: N-Alkylation

-

To the residue from Step 1, add 3 L of N,N-dimethylformamide and 1280 g of anhydrous potassium carbonate.

-

Add 420 g of ethyl chloroacetate dropwise.

-

Heat the mixture to reflux for 5 hours.

Step 3 & 4: Condensation and Decarboxylation (to form Quinuclidone)

-

The product from Step 2, 1-ethoxycarbonylmethyl-4-piperidine ethyl formate (II), is subjected to a Dieckmann condensation using a strong base like potassium tert-butoxide in toluene.

-

The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield quinuclidone (III).

Step 5: Reduction (Improved Huang Minlon Reduction to yield Quinuclidine Hydrochloride)

-

The quinuclidone (III) is converted to its hydrazone.

-

The hydrazone is then subjected to an improved Huang Minlon reduction to afford quinuclidine hydrochloride (V).

The following diagram illustrates the general synthetic workflow:

Pharmacological Significance: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant area of research for compounds containing the 4-carboxylic acid moiety, particularly quinoline-4-carboxylic acid which shares structural similarities, is the inhibition of dihydroorotate dehydrogenase (DHODH).[9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[9]

The DHODH Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a multi-step process that ultimately leads to the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[9] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and inhibition of cell proliferation.

The following diagram illustrates the central role of DHODH in this pathway and its inhibition:

Experimental Workflow for DHODH Inhibitor Screening

The evaluation of potential DHODH inhibitors typically involves a series of in vitro assays to determine their potency and cellular effects. A general workflow is outlined below.

Detailed Protocol for DHODH Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

-

Preparation:

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

-

Prepare stock solutions of recombinant human DHODH, dihydroorotate (DHO), and the electron acceptor 2,6-dichloroindophenol (DCIP).

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, DHODH enzyme, and the test compound at various concentrations.

-

Incubate for a defined period to allow for compound binding.

-

Initiate the reaction by adding DHO and DCIP.

-

Monitor the decrease in absorbance of DCIP over time, which is indicative of DHODH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

-

Structure-Activity Relationship (SAR) of Quinuclidine and Quinoline Derivatives

The therapeutic efficacy of quinuclidine and quinoline derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For quinoline-based DHODH inhibitors, key SAR observations include:

-

The Carboxylic Acid Moiety: The carboxylic acid at the 4-position is critical for activity, as it forms key interactions with residues in the enzyme's active site.[9]

-

Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence potency. For instance, bulky substituents at certain positions can enhance binding affinity.

-

The Quinuclidine Core: The rigid quinuclidine scaffold, when incorporated into drug candidates, can lock the molecule into a specific conformation, potentially increasing its affinity for the target receptor or enzyme.

The following diagram illustrates the logical relationship in SAR studies:

References

- 1. appretech.com [appretech.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]

- 5. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Quinolinecarboxylic acid [webbook.nist.gov]

- 7. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Analogs of Quinuclidine-4-Carboxylic Acid: A Technical Guide for α7 Nicotinic Acetylcholine Receptor Ligand Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ligands for nicotinic acetylcholine receptors (nAChRs). This guide focuses on analogs of Quinuclidine-4-carboxylic acid, a key building block for developing selective and potent modulators of the α7 nAChR, a therapeutic target implicated in cognitive disorders such as Alzheimer's disease and schizophrenia, as well as in inflammatory processes. This document provides a comprehensive overview of the pharmacological data, experimental protocols for synthesis and evaluation, and key cellular pathways associated with this class of compounds.

Quantitative Pharmacological Data

| Compound Name/Reference | Structure | Target | Assay Type | Kᵢ (nM) | EC₅₀ (μM) | Eₘₐₓ (%) |

| PNU-282987 | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide | human α7 nAChR | Functional (FLIPR) | - | 0.8 | 100 |

| EVP-6124 (Encenicline) | (R)-7-chloro-N-(1-azabicyclo[2.2.2]oct-3-yl)benzo[b]thiophene-2-carboxamide | human α7 nAChR | Functional | - | 0.39 | 42 |

| TC-5619 | (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide | human α7 nAChR | Binding | 1 | 0.033 | 100 |

| Compound 3 [1] | N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-iodo-benzamide | α7 nAChR | Binding | < 6 | - | - |

| Compound 4 [1] | (2'R)-5'-(2-Iodo-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2'(3'H)-furo[2,3-b]pyridine | α7 nAChR | Binding | 0.033 | - | - |

Data compiled from various sources. Assay conditions and cell systems may vary, affecting direct comparability. Eₘₐₓ is the maximal efficacy relative to a standard agonist like acetylcholine or epibatidine.

Experimental Protocols

General Synthesis of Quinuclidine Amide Analogs

The synthesis of quinuclidine amide analogs, such as those derived from this compound, typically involves a standard amide coupling reaction between the quinuclidine amine and a desired carboxylic acid, or vice-versa. A representative protocol for the synthesis of a potent α7 nAChR agonist, EVP-6124, is detailed below.

Synthesis of (R)-7-chloro-N-(1-azabicyclo[2.2.2]oct-3-yl)benzo[b]thiophene-2-carboxamide (EVP-6124)

-

Activation of Carboxylic Acid: To a solution of 7-chloro-1-benzothiophene-2-carboxylic acid (1.0 mmol) in an anhydrous solvent such as chloroform or DMF (10 mL), a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 mmol) is added, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4.0 mmol). The mixture is stirred at room temperature to form the activated ester.

-

Amide Bond Formation: To the activated carboxylic acid solution, (R)-3-aminoquinuclidine dihydrochloride (1.0 mmol) is added. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired product.

-

Salt Formation (Optional): For improved solubility and handling, the free base can be converted to its hydrochloride salt. The purified product (0.53 mmol) is dissolved in ethyl acetate (2.0 mL), and a solution of hydrogen chloride in ethyl acetate (4.0 M, 0.20 mL) is added. The resulting mixture is stirred, and the precipitate is collected by filtration to give the hydrochloride salt.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the α7 nAChR using a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue (e.g., hippocampus or cortex) or from cell lines stably expressing human α7 nAChRs (e.g., SH-EP1 cells).

-

Radioligand: [³H]Methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA or 30 µM SSR180711).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI), and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. The pellet is washed and resuspended in fresh buffer multiple times. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kₔ), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

-

Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.

-

-

Incubation: The plate is incubated for 2-3 hours at room temperature or 150 minutes at 4°C to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer.

-

Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values for the test compounds are determined by non-linear regression analysis of the competition binding data. The Kᵢ values are then calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to act as an agonist or antagonist at the α7 nAChR by detecting changes in intracellular calcium concentration.

Materials:

-

Cell Line: A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: E.g., a FlexStation or similar instrument.

Procedure:

-

Cell Plating: Cells are seeded into 384-well black, clear-bottom tissue culture plates and incubated to allow for adherence and receptor expression.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Compound Addition and Measurement:

-